BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Linerixibat Drug-Drug Interaction Technical
Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Linerixibat

Cat. No.: B607791

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource for understanding and navigating potential drug-drug
interactions (DDIs) with linerixibat. The information is presented in a question-and-answer
format to directly address specific issues that may be encountered during experimental design
and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for linerixibat and how might this influence its
drug-drug interaction potential?

Al: Linerixibat is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical
sodium-dependent bile acid transporter (ASBT).[1] By blocking this transporter in the terminal
ileum, linerixibat reduces the reabsorption of bile acids, leading to their increased fecal
excretion.[2] This mechanism of action primarily affects the enterohepatic circulation of bile
acids. Due to its targeted action in the gastrointestinal tract and minimal systemic absorption,
the potential for systemic drug-drug interactions is generally considered low.

Q2: What is known about the metabolism of linerixibat and its potential for CYP-mediated drug
interactions?

A2: A human absorption, metabolism, and excretion (AME) study has demonstrated that
linerixibat has very low absolute oral bioavailability (0.05%) due to minimal absorption from
the gastrointestinal tract. The small amount of linerixibat that is absorbed is predominantly
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eliminated unchanged. Approximately 80% of an intravenous dose is excreted via the
biliary/fecal route as the parent drug, with the remaining 20% excreted unchanged in the urine.
[1] Interestingly, while in vitro studies initially predicted rapid hepatic clearance via cytochrome
P450 3A4 (CYP3A4), the human in vivo data show that linerixibat is minimally metabolized.[1]
This suggests a low likelihood of linerixibat being a victim or perpetrator of clinically significant
drug interactions involving the inhibition or induction of CYP enzymes.

Q3: Has a drug-drug interaction study been conducted between linerixibat and obeticholic
acid (OCA)?

A3: Yes, a clinical drug-drug interaction study has been conducted to investigate the effect of
linerixibat on the plasma concentrations of obeticholic acid and its conjugates in healthy
participants.[3] This is relevant as both drugs may be used in the treatment of Primary Biliary
Cholangitis (PBC).

Q4: What is the design of the linerixibat and obeticholic acid (OCA) drug-drug interaction
study?

A4: The study was an open-label, single-sequence crossover trial. In Part A, approximately 19
healthy participants received once-daily doses of OCA from day 1 to day 37, with twice-daily
doses of linerixibat administered from day 20 to day 38. An optional Part B with a similar
design involved once-daily dosing of both OCA and linerixibat with a 12-hour gap between
administrations.

Q5: What were the quantitative results of the linerixibat and obeticholic acid (OCA) interaction
study?

A5: The detailed quantitative pharmacokinetic results from this study, such as the geometric
mean ratios for AUC and Cmax of obeticholic acid and its conjugates with and without
linerixibat co-administration, have not been made publicly available in the reviewed literature.
Researchers should consult the official study publications or contact the sponsor
(GlaxoSmithKline) for specific data.

Q6: Does linerixibat have the potential for transporter-mediated drug interactions?

A6: Recent in vitro research has shown that linerixibat can inhibit the hepatic drug transporters
OATP1B1, OATP1B3, and OATP2B1, with IC50 values ranging from 1.6 to 29 uM. This
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suggests a potential for linerixibat to affect the pharmacokinetics of drugs that are substrates
of these transporters. However, the clinical relevance of these in vitro findings is yet to be fully
established, especially considering linerixibat's low systemic exposure.

Troubleshooting Guide
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Issue Encountered

Potential Cause

Recommended Action

Unexpected changes in the
pharmacokinetics of a co-
administered OATP1B1/1B3
substrate (e.g., statins, certain

antidiabetic agents).

In vitro data suggests
linerixibat can inhibit OATP1B1
and OATP1B3. Although
linerixibat has low systemic
absorption, high local
concentrations in the gut may
have downstream effects, or
minimal systemic
concentrations could still
impact highly sensitive

transporters.

Carefully review the
substrate's pharmacokinetic
profile. Consider if the
observed changes are
clinically significant. If
designing a new study,
incorporate appropriate
pharmacokinetic sampling to
monitor the substrate's

exposure.

Co-administration of linerixibat
with ursodeoxycholic acid
(UDCA) leads to altered levels
of UDCA conjugates.

Linerixibat does not
significantly interact with the
absorption of UDCA itself, as
UDCA is not a substrate for
IBAT. However, the conjugated
forms of UDCA, glyco-UDCA
(GUDCA) and tauro-UDCA
(TUDCA), are transported by
IBAT. Inhibition of IBAT by
linerixibat can lead to a
decrease in the serum
concentrations of these

conjugates.

This is an expected
pharmacological interaction.
Monitor clinical efficacy and
bile acid profiles. The clinical
significance of altered UDCA
conjugate levels is currently

not fully understood.

Diarrhea is observed as a
more frequent adverse event
when linerixibat is co-
administered with other

medications.

Diarrhea is a known and
common adverse event
associated with linerixibat,
resulting from its mechanism of
action (increased bile acids in
the colon). This is likely to be
an additive effect rather than a

drug-drug interaction.

This is an expected side effect
of linerixibat treatment. Dose
adjustments of linerixibat or
management of diarrhea
symptoms should be
considered based on the
clinical trial protocol or

prescribing information.
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Data Presentation

Table 1. Summary of Linerixibat Drug-Drug Interaction Studies

Interacting Drug  Study Design

Population

Key Findings Reference

] ] ] Open-label,
Obeticholic Acid

single-sequence
(OCA) g a

crossover

Healthy
Volunteers

Study conducted
to assess the
effect of
linerixibat on
OCA plasma
concentrations.
Quantitative
results on
pharmacokinetic
parameters
(AUC, Cmax) are
not yet publicly
detailed.

Double-blind,

_ randomized,
Ursodeoxycholic

) placebo-
Acid (UDCA)

controlled,

crossover

Patients with
Primary Biliary
Cholangitis

No significant
interaction with
UDCA
absorption.
Serum
concentrations of
GUDCA and
TUDCA (IBAT
substrates) were

decreased.

Table 2: In Vitro Transporter Inhibition Profile of Linerixibat
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Transporter Effect

IC50 Range
(HM)

Potential
Clinical Reference
Relevance

OATP1B1 Inhibition

1.6-29

May alter the
pharmacokinetic
s of OATP1B1
substrates.
Clinical
significance is
yet to be
determined due
to low systemic
exposure of
linerixibat.

OATP1B3 Inhibition

1.6-29

May alter the
pharmacokinetic
s of OATP1B3
substrates.
Clinical
significance is
yet to be
determined.

OATP2B1 Inhibition

1.6-29

May alter the
pharmacokinetic
s of OATP2B1
substrates.
Clinical
significance is
yet to be
determined.

Experimental Protocols

Protocol 1: Linerixibat and Obeticholic Acid Drug-Drug Interaction Study
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« Title: An open-label, single sequence crossover, drug interaction study to investigate the
effect of linerixibat (GSK2330672) on plasma concentrations of obeticholic acid and
conjugates in healthy participants.

o Study Design: A single-center, open-label, single-sequence crossover study.
o Participants: Approximately 19 healthy adult volunteers.
e Methodology:

o PartA:

» Participants were administered obeticholic acid (10 mg) once daily from Day 1 to Day
37.

» Linerixibat (45 mg) was administered twice daily from Day 20 to Day 37, with a single
45 mg dose on Day 38.

» Pharmacokinetic blood samples for obeticholic acid and its conjugates were collected at
predefined time points before and after linerixibat co-administration to assess changes
in exposure (AUC and Cmax).

o Optional Part B:

= A similar cohort of participants received once-daily obeticholic acid and once-daily
linerixibat for 37 days, with a 12-hour interval between the administrations of the two
drugs.

o Primary Outcome: To assess the effect of linerixibat on the plasma concentrations of
obeticholic acid and its conjugates.

Mandatory Visualizations
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Systemic Circulation

Unabsorbed Drug

Click to download full resolution via product page

Caption: Metabolic pathway of orally administered linerixibat.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b607791?utm_src=pdf-body-img
https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Screening & Enrollment

Period 1: OCA Alone

Days 1-19:
Administer OCA once daily

Pharmacokinetic Sampling
(Baseline OCA exposure)

Period 2: OCA + Linerixibat

Days 20-37:
Administer OCA once daily
+ Linerixibat twice daily

Pharmacokinetic Sampling
(OCA exposure with Linerixibat)

T,

Click to download full resolution via product page

Caption: Experimental workflow for the linerixibat and OCA DDI study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Linerixibat Drug-Drug Interaction Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607791#linerixibat-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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